molecular formula C8H6IN3 B13936092 4-Iodo-1,7-naphthyridin-3-amine

4-Iodo-1,7-naphthyridin-3-amine

Cat. No.: B13936092
M. Wt: 271.06 g/mol
InChI Key: UIQYEWDMKOPZBO-UHFFFAOYSA-N
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Description

4-Iodo-1,7-naphthyridin-3-amine is a halogenated derivative of the 1,7-naphthyridine scaffold, a bicyclic aromatic system comprising two fused pyridine rings. The compound features an iodine atom at position 4 and an amine group at position 3 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s role as a leaving group .

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

4-iodo-1,7-naphthyridin-3-amine

InChI

InChI=1S/C8H6IN3/c9-8-5-1-2-11-4-7(5)12-3-6(8)10/h1-4H,10H2

InChI Key

UIQYEWDMKOPZBO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=C(C(=C21)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,7-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the iodination of 1,7-naphthyridin-3-amine using iodine or an iodine-containing reagent under suitable reaction conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: Industrial production of 4-Iodo-1,7-naphthyridin-3-amine may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,7-naphthyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-1,7-naphthyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Iodo-1,7-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

1,7-Naphthyridin-3-amine (Parent Compound)

  • CAS : 58680-42-5
  • Molecular Formula : C₈H₇N₃
  • Molecular Weight : 145.16 g/mol
  • Key Differences: Lacks the iodine substituent at position 4. Primarily used as a building block for further functionalization, whereas the iodine in 4-iodo-1,7-naphthyridin-3-amine enhances its utility in metal-catalyzed reactions .

1,8-Naphthyridin-3-amine (Isomeric Analog)

  • CAS : 61323-19-1
  • Molecular Formula : C₈H₇N₃
  • Molecular Weight : 145.16 g/mol
  • Key Differences :
    • Nitrogen atoms positioned at 1,8 instead of 1,7, altering electronic distribution and hydrogen-bonding capacity.
    • Classified as acutely toxic (H302, H312, H332) under OSHA standards, suggesting isomerism significantly impacts safety profiles . Toxicity data for the 1,7-isomer remain unreported in the provided evidence.

4-Iodo-1,2-dihydro-2,7-naphthyridin-1-one (Functionalized Analog)

  • CAS : 959558-50-0
  • Molecular Formula : C₈H₆IN₂O
  • Molecular Weight : 276.06 g/mol
  • Key Differences: Contains a ketone group at position 1 and a partially saturated ring, reducing aromaticity compared to 4-Iodo-1,7-naphthyridin-3-amine.

Data Table: Comparative Analysis of Naphthyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-Iodo-1,7-naphthyridin-3-amine Not Provided C₈H₆IN₃ 275.06 (estimated) Iodo (C4), amine (C3) Cross-coupling reactions, drug synthesis
1,7-Naphthyridin-3-amine 58680-42-5 C₈H₇N₃ 145.16 Amine (C3) Precursor for functionalized derivatives
1,8-Naphthyridin-3-amine 61323-19-1 C₈H₇N₃ 145.16 Amine (C3) Acute oral/dermal/inhalation toxicity
4-Iodo-1,2-dihydro-2,7-naphthyridin-1-one 959558-50-0 C₈H₆IN₂O 276.06 Iodo (C4), ketone (C1) Hydrogen-bonding modulation

Research Findings and Implications

  • Reactivity: The iodine atom in 4-Iodo-1,7-naphthyridin-3-amine facilitates palladium-catalyzed cross-coupling reactions, a critical step in synthesizing complex pharmaceuticals. This property is absent in non-halogenated analogs like 1,7-naphthyridin-3-amine .
  • Toxicity : Isomeric differences profoundly affect safety; 1,8-naphthyridin-3-amine exhibits acute toxicity, while data for the 1,7-isomer are lacking .
  • Structural Flexibility : The partially saturated ring in 4-iodo-1,2-dihydro-2,7-naphthyridin-1-one may confer conformational adaptability, contrasting with the rigid aromatic system of 4-Iodo-1,7-naphthyridin-3-amine .

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